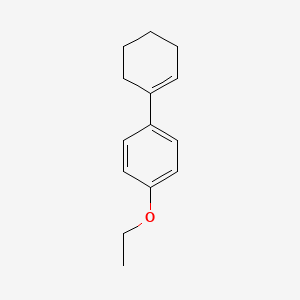
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- is an organic compound that features a benzene ring substituted with a cyclohexene ring and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- typically involves the alkylation of benzene with cyclohexene under acidic conditions, followed by the introduction of an ethoxy group. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve the partial hydrogenation of benzene to produce cyclohexene, which is then reacted with benzene in the presence of a catalyst. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzoic acid.
Reduction: Formation of Benzene, 1-(1-cyclohexyl)-4-ethoxy-.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler compound with a cyclohexene ring but without the benzene and ethoxy groups.
Benzene, 1-(1-cyclohexen-1-yl)-: Lacks the ethoxy group but has a similar structure.
Ethanone, 1-(1-cyclohexen-1-yl)-: Contains a ketone group instead of the ethoxy group.
Uniqueness
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- is unique due to the presence of both the cyclohexene and ethoxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60557-91-7 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-4-ethoxybenzene |
InChI |
InChI=1S/C14H18O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h6,8-11H,2-5,7H2,1H3 |
InChI Key |
JBAAKOBBYQNTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















